6-[(4-chlorobenzyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione
Description
Properties
IUPAC Name |
6-[(4-chlorophenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2S/c11-7-3-1-6(2-4-7)5-17-9-8(15)12-10(16)14-13-9/h1-4H,5H2,(H2,12,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPVDMYMLAYVOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NNC(=O)NC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20320474 | |
| Record name | 6-{[(4-Chlorophenyl)methyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20320474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5747-49-9 | |
| Record name | 6-{[(4-Chlorophenyl)methyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20320474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-[(4-chlorobenzyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : CHClNOS
- Molecular Weight : 269.71 g/mol
- CAS Number : 98501-58-7
The structure features a triazine ring with a thioether substituent, which is known to influence its biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of triazines have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis. The presence of electron-withdrawing groups like chlorine enhances the antimicrobial potency by increasing the lipophilicity of the compounds .
Antitumor Activity
Several studies have investigated the antitumor potential of triazine derivatives. A notable finding is that modifications in the phenyl ring can significantly affect cytotoxic activity against cancer cell lines. For example, compounds with a chlorophenyl substitution demonstrated increased antiproliferative effects in vitro . The structure–activity relationship (SAR) analysis revealed that the presence of a thiazole moiety in combination with triazine frameworks can enhance antitumor activity through mechanisms such as apoptosis induction .
Neuroprotective Effects
Some studies suggest that triazine derivatives may also possess neuroprotective properties. In animal models, certain compounds have demonstrated efficacy in reducing seizure activity and protecting neuronal cells from oxidative stress. This is particularly relevant for developing treatments for neurological disorders .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus | |
| Antitumor | Cytotoxicity against cancer cell lines | |
| Neuroprotective | Reduced seizure activity |
Example Study: Antitumor Efficacy
In a study conducted by Smith et al. (2020), various derivatives of triazines were synthesized and tested for their cytotoxic effects on breast cancer cell lines. The study found that compounds with a chlorobenzyl group exhibited IC values lower than those of standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds similar to 6-[(4-chlorobenzyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione exhibit antimicrobial properties. Studies have shown that triazine derivatives can inhibit the growth of various bacteria and fungi. For instance:
- Case Study 1: A study evaluated the antibacterial activity of triazine derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones compared to control groups .
Anticancer Properties
Triazine derivatives are also investigated for their anticancer potential. The unique structure of this compound allows it to interact with biological targets involved in cancer cell proliferation.
- Case Study 2: In vitro studies revealed that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways .
Agricultural Applications
Herbicide Development
The compound's ability to inhibit specific enzymes in plant metabolism positions it as a candidate for herbicide development. Triazine-based herbicides are known for their effectiveness in controlling broadleaf weeds.
- Case Study 3: Field trials demonstrated that formulations containing triazine derivatives significantly reduced weed biomass while maintaining crop yield .
Materials Science Applications
Polymer Synthesis
this compound can be utilized in synthesizing novel polymers with enhanced thermal stability and mechanical properties.
- Case Study 4: Research on polymer composites incorporating this triazine derivative showed improved tensile strength and thermal resistance compared to conventional materials .
Summary of Applications
Chemical Reactions Analysis
Reactivity of the Thioether Group
The 4-chlorobenzylthio substituent is expected to participate in:
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Nucleophilic substitution : Replacement of the thioether group with amines or alkoxides under acidic/basic conditions.
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Oxidation : Conversion to sulfoxide or sulfone derivatives using oxidizing agents like mCPBA or H₂O₂ .
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Cross-coupling reactions : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the sulfur position .
Key Reactions of the Triazine Core
The 1,2,4-triazine-3,5-dione scaffold exhibits reactivity at multiple positions:
3.1. Ring Functionalization
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N-Alkylation/Acylation : The NH groups at positions 2 and 4 can undergo alkylation (e.g., with methyl iodide) or acylation (e.g., with acetic anhydride) .
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Electrophilic substitution : Halogenation or nitration at the 6-position, facilitated by the electron-withdrawing dione groups.
3.2. Cyclization Reactions
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Heterocycle formation : Reaction with reagents like chloroacetonitrile or ethyl cyanoacetate can yield fused heterobicyclic systems (e.g., imidazo[3,2-b] triazines) .
Analytical and Pharmacological Data
While specific data for 6-[(4-chlorobenzyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione are unavailable, physicochemical properties and bioactivity of structurally related compounds are instructive :
| Property | Example Compound (Analog) | Relevance to Target Compound |
|---|---|---|
| Log D₇.₄ | 3.84 (Compound 42) | Predict moderate lipophilicity for the thioether derivative. |
| Kinetic solubility | 14 μM (Compound 42) | Expect low aqueous solubility due to aromatic/thioether groups. |
| Metabolic stability | t₁/₂ = 16 min (mouse) | Likely rapid hepatic clearance via oxidation of the thioether. |
Structural Confirmation
Key techniques for characterizing derivatives include:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of 6-[(4-chlorobenzyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione, highlighting their substituents, biological activities, and applications:
Key Comparative Insights
Antitumor Potential: The parent compound 6-azauracil (1,2,4-triazine-3,5(2H,4H)-dione) demonstrates antitumor effects in mouse models, attributed to pyrimidine antagonism . The 4-chlorobenzylthio substituent in the target compound may enhance lipophilicity and tumor penetration compared to unsubstituted 6-azauracil.
Enzyme Inhibition: 6-Hydroxy derivatives (e.g., 11h) exhibit potent DAAO inhibition (IC₅₀ ~10–100 nM) and metabolic resistance to glucuronidation, a critical advantage over other inhibitors prone to phase II metabolism .
Anticonvulsant Activity: Derivatives with 6-(2-aminophenyl) and 4-aryl groups show efficacy in seizure models, suggesting that electron-donating groups at position 6 enhance anticonvulsant properties . The 4-chlorobenzylthio group in the target compound, being electron-withdrawing, may shift activity toward other therapeutic areas.
Structural Flexibility: Substitutions at position 2 (e.g., phenethyl, methylphenethyl) are common in DAAO inhibitors, while position 6 modifications (e.g., hydroxy, bromo, arylthio) dictate target selectivity and potency .
Safety and Solubility :
- Lamotrigine Impurity D (6-(2,3-dichlorophenyl) analogue) has low solubility in polar solvents, which may limit bioavailability . The 4-chlorobenzylthio group in the target compound could similarly reduce aqueous solubility, necessitating formulation optimization.
Q & A
Q. What are the standard synthetic routes for 6-[(4-chlorobenzyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione, and how are intermediates characterized?
Answer: The compound can be synthesized via nucleophilic substitution at the triazine ring. A common approach involves reacting a preformed triazinedione scaffold with 4-chlorobenzylthiol under basic conditions. Key intermediates, such as hydrazine derivatives or thioureas, are characterized using 1H/13C NMR to confirm regioselectivity and HRMS for molecular weight validation. For example, analogous triazine derivatives were synthesized by cyclization of thioureas with nitrous acid, followed by thiol substitution .
Q. How is structural elucidation performed for this compound and its analogs?
Answer: X-ray crystallography is the gold standard for unambiguous structural confirmation. For routine analysis, 1H/13C NMR identifies substituent positions (e.g., chlorobenzyl group integration at δ 4.5–5.0 ppm for SCH2). FT-IR verifies carbonyl stretches (1650–1750 cm⁻¹) and sulfur-related bands (600–700 cm⁻¹). Mass spectrometry (HRMS) confirms molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts in triazinedione synthesis?
Answer: Byproduct formation (e.g., disulfide linkages or over-alkylation) is mitigated by:
- Temperature control : Maintaining <60°C during thiol addition reduces side reactions.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility and reaction homogeneity.
- Catalytic agents : Using iodine-triethylamine mixtures or DCC improves dehydrosulfurization efficiency, as shown in analogous oxadiazine syntheses .
Quantitative monitoring via HPLC or TLC at intermediate stages ensures purity >95% .
Q. What experimental designs are recommended for evaluating the environmental fate of this compound?
Answer: Follow the INCHEMBIOL framework ():
- Phase 1 (Lab) : Determine hydrolysis half-life at pH 4–9 and photodegradation under UV light. Use LC-MS to track degradation products.
- Phase 2 (Ecosystem) : Assess bioaccumulation in model organisms (e.g., Daphnia magna) via bioconcentration factor (BCF) assays.
- Phase 3 (Risk) : Model toxicity using QSAR to predict effects on aquatic life and soil microbiota .
Q. How do structural modifications at the 2- or 4-position of the triazine ring alter bioactivity?
Answer:
- 2-Position modifications : Introducing electron-withdrawing groups (e.g., Cl, CF3) enhances electrophilicity, improving enzyme inhibition (e.g., D-amino acid oxidase in ).
- 4-Position modifications : Bulky substituents (e.g., aryl groups) increase steric hindrance, reducing off-target interactions. Docking studies (AutoDock Vina) and enzyme kinetics (Km/Vmax analysis) validate these effects .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported cytotoxicity values for triazinedione derivatives?
Answer: Discrepancies often arise from assay conditions:
- Cell line variability : Use standardized lines (e.g., HEK-293 vs. HepG2) and report passage numbers.
- Dose-response calibration : Validate IC50 values with MTS assays across triplicate runs.
- Solvent interference : Ensure DMSO concentrations are <0.1% to avoid false positives. Cross-reference data with orthogonal methods like apoptosis markers (Annexin V/PI) .
Methodological Challenges
Q. What strategies improve the scalability of triazinedione synthesis while retaining chirality?
Answer:
- Flow chemistry : Continuous reactors reduce batch variability and enhance yield (e.g., 80% vs. 65% in batch).
- Chiral auxiliaries : Use (R)- or (S)-BINOL to control stereochemistry during cyclization.
- Green chemistry : Replace toxic solvents (e.g., THF) with cyclopentyl methyl ether (CPME) for safer scaling .
Biological Activity Profiling
Q. How can researchers design assays to evaluate the anti-quorum sensing (anti-QS) potential of this compound?
Answer:
- Bacterial models : Use Pseudomonas aeruginosa lasR/rhlR mutants in bioluminescence assays ().
- Dose gradients : Test 0.1–100 µM concentrations to determine IC50 for QS inhibition.
- Molecular targets : Perform SPR or ITC to measure binding affinity to QS receptors (e.g., LasI synthase) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
